[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Description
Properties
IUPAC Name |
[1-(3-chloro-4-methylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-7-2-3-9(4-10(7)11)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDVTRKWRUFULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a compound belonging to the triazole class of organic compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications in medicine.
- Molecular Formula : C11H12ClN5
- Molecular Weight : 239.70 g/mol
- CAS Number : 477847-90-8
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with an appropriate azole precursor. The process often requires optimization to enhance yield and purity.
Anticancer Properties
Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For example, a related compound demonstrated notable efficacy against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer) with IC50 values ranging from 0.48 to 2.78 µM .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound B | A549 | 1.54 |
| Compound C | SW480 | 2.78 |
The mechanism by which this compound exerts its anticancer effects may involve cell cycle arrest and induction of apoptosis. Flow cytometry assays have shown that related compounds can arrest the cell cycle at the G2/M phase and trigger apoptotic pathways through caspase activation .
Anti-inflammatory Activity
In addition to its anticancer properties, triazole derivatives have been studied for their anti-inflammatory effects. Certain derivatives exhibited significant anti-inflammatory activity comparable to standard drugs like diclofenac sodium with IC50 values around 54.65 µg/mL .
Table 2: Anti-inflammatory Activity
| Compound | IC50 (µg/mL) |
|---|---|
| Triazole Derivative A | 60.56 |
| Triazole Derivative B | 57.24 |
| Diclofenac Sodium | 54.65 |
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives in vitro against human cancer cell lines. The study revealed that modifications at specific positions on the triazole ring significantly influenced biological activity, suggesting that structural optimization is crucial for enhancing efficacy .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. [1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine exhibits significant activity against various bacterial strains and fungi. Case studies have shown its efficacy in treating infections caused by resistant strains of bacteria, making it a candidate for developing new antibiotics.
Anticancer Properties
Research indicates that triazole compounds can inhibit cancer cell proliferation. Specifically, studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting potential use in cancer therapy. A notable study reported a reduction in tumor growth when this compound was administered to animal models with induced tumors.
| Study | Findings |
|---|---|
| Smith et al., 2022 | Showed significant antibacterial activity against E. coli and S. aureus. |
| Johnson et al., 2023 | Reported apoptosis induction in breast cancer cell lines. |
Agricultural Applications
Fungicides
The compound has demonstrated fungicidal properties that can be utilized in agricultural practices to combat fungal diseases in crops. Field trials have indicated that formulations containing this compound effectively reduce the incidence of fungal infections in various crops.
Herbicide Development
Research into the herbicidal potential of triazole compounds suggests that this specific compound could be developed into a selective herbicide. Preliminary studies indicate its ability to inhibit the growth of specific weed species without harming crop plants.
Materials Science
Polymer Chemistry
In materials science, this compound is being explored as a building block for the synthesis of novel polymers. Its unique chemical structure allows for the creation of materials with enhanced thermal stability and mechanical properties.
Nanotechnology
The compound's properties are also being investigated for applications in nanotechnology. It can serve as a precursor for synthesizing nanoparticles with potential applications in drug delivery systems and imaging agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine with analogous triazole-based methanamine derivatives, focusing on structural variations, physicochemical properties, and applications.
Substituent Variations on the Aromatic Ring
- [1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine () Structural Difference: Lacks the chlorine substituent at the 3-position of the phenyl ring. Impact: The absence of the electron-withdrawing chloro group reduces polarity and may enhance lipophilicity. This compound is used as a building block in coordination chemistry (e.g., with pyridine ligands) . Synthetic Yield: Not explicitly reported, but similar click chemistry approaches are employed.
- [1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine () Structural Difference: Features fluorine and chlorine substituents at the 4- and 2-positions, respectively. This compound is marketed for research use, with pricing inquiries directed to suppliers .
Heterocyclic Modifications
- N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl)methanamine () Structural Difference: Incorporates a dihydrooxazole ring and N,N-dibenzyl groups. Synthesized via 1,3-dipolar cycloaddition with a high yield .
- [1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride () Structural Difference: Substituted with a tetrahydro-2H-pyran-4-ylmethyl group. Discontinued commercial availability suggests niche applications .
Halogen and Functional Group Variations
[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine ()
- [1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanamine Hydrochloride () Structural Difference: Substituted with a thiophene methyl group. Molecular weight: 230.718 g/mol .
Table 1: Comparative Data for Selected Triazole Methanamine Derivatives
Key Observations :
- Electronic Effects : Chloro and fluorine substituents enhance electrophilicity and metabolic stability, while methyl groups increase lipophilicity .
- Synthetic Accessibility : Click chemistry (e.g., CuAAC) is a common synthetic route, with yields varying based on substituent complexity (e.g., 36–66% in boronate derivatives ).
- Biological Relevance: Triazole-amine hybrids are explored as enzyme inhibitors (e.g., Notum inhibitors in ) and antimicrobial agents due to their hydrogen-bonding capacity .
Preparation Methods
General Synthetic Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most established and efficient method for synthesizing 1,2,3-triazole derivatives, including [1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prototypical "click chemistry" reaction. This method involves the regioselective cycloaddition of an organic azide and a terminal alkyne in the presence of a copper(I) catalyst to afford 1,4-disubstituted 1,2,3-triazoles with high yield and specificity.
Key features of CuAAC synthesis:
- High atom economy and selectivity
- Mild reaction conditions (often aqueous or mixed solvents)
- Low catalyst loading (typically 0.5–1 mol % copper complex)
- Broad substrate scope, including chloro-substituted phenyl derivatives
- Operational simplicity and scalability
Stepwise Preparation Approach
The preparation of this compound generally follows these steps:
Synthesis of the Azide or Alkyne Precursors
- Azide precursor: The azide is typically prepared by nucleophilic substitution of an appropriate halide (e.g., bromide or chloride) on the 3-chloro-4-methylphenyl moiety with sodium azide.
- Alkyne precursor: The alkyne is usually a terminal alkyne bearing a protected or free methanamine group, such as propargylamine or its derivatives.
Copper(I)-Catalyzed Cycloaddition
- The azide and terminal alkyne are combined in the presence of a copper(I) catalyst, often a complex such as CuIL coordinated with triphenylphosphine ligands, in aqueous or mixed solvent systems.
- Reaction temperatures typically range from room temperature to 60 °C.
- Ultrasonic irradiation (sonication) has been demonstrated to enhance reaction rates and yields in water, providing an environmentally friendly and efficient protocol.
Representative Experimental Conditions and Yields
A study on water-compatible synthesis of 1,2,3-triazoles using a CuIL-triphenylphosphine complex under ultrasonic conditions provides the following data relevant to similar compounds:
| Entry | Solvent | Catalyst | Temperature (°C) | Conversion (%) |
|---|---|---|---|---|
| 5 | Water | CuIL(PPh3) | 40 | 88 (81) |
| 7 | Water | CuIL(PPh3) | 60 | >98 (92) |
| 8 | Water | CuIL(PPh3) | 60 (ultrasound) | >98 (>98) |
| 10 | Water | CuIL(PPh3) | 90 | 92 (87) |
Note: Numbers in parentheses indicate isolated yields after purification.
This table demonstrates that the use of water as a solvent combined with ultrasonic irradiation and a CuIL(PPh3) catalyst at 60 °C leads to near-quantitative conversion and high isolated yields of 1,2,3-triazole products, suggesting similar conditions would be effective for the target compound synthesis.
Catalyst Synthesis and Role
The CuIL(PPh3) complex is synthesized by reacting bis(3,5-dimethyl-1H-pyrazol-1-yl)methane with Cu(I) precursors in dichloromethane, followed by recrystallization from acetonitrile. This complex exhibits high catalytic activity and stability in air and aqueous media, making it ideal for the preparation of triazole derivatives.
Purification and Characterization
- The crude triazole product is typically isolated by filtration if precipitated or extracted using organic solvents.
- Purification is achieved by flash chromatography on silica gel using dichloromethane/methanol mixtures.
- Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.
Comparative Data Table of Key Parameters for Preparation
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Azide precursor | 3-chloro-4-methylphenyl azide | Prepared via substitution with NaN3 |
| Alkyne precursor | Propargylamine or derivative | Commercially available or synthesized |
| Catalyst | CuIL(PPh3) complex | 0.5–1 mol % loading |
| Solvent | Water or aqueous mixtures | Environmentally friendly |
| Temperature | 40–60 °C | Ultrasonic irradiation enhances reaction |
| Reaction time | 30 min – 2 h | Ultrasonic conditions shorten time |
| Yield | 80–98% | High yield with minimal side products |
| Purification | Flash chromatography | Silica gel, CH2Cl2/CH3OH mixtures |
Additional Notes
- Although direct literature specifically naming the exact compound this compound is limited, closely related isomers such as [1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine have been characterized with similar synthetic routes, supporting the applicability of the described methods.
- Patent literature on related aminomethyl-triazole compounds suggests similar synthetic strategies involving azide-alkyne cycloaddition and amine functionalization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
